Velagliflozin
Overview
Description
Velagliflozin, sold under the brand name Senvelgo, is an antidiabetic medication primarily used for the treatment of cats. It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps in managing blood glucose levels by preventing the reabsorption of glucose in the kidneys .
Preparation Methods
The synthesis of Velagliflozin involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the preparation of the cyclopropylbenzyl group.
Introduction of the benzonitrile group: This step involves the reaction of the core structure with benzonitrile under specific conditions.
Formation of the final product:
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Velagliflozin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: The nitrile group in this compound can be reduced to form amines.
Substitution: Various substitution reactions can occur at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Velagliflozin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of SGLT2 inhibitors.
Biology: this compound is used in research to understand its effects on glucose metabolism and insulin regulation.
Medicine: It is primarily used to treat diabetes in cats, but research is ongoing to explore its potential use in other animals and possibly humans.
Industry: This compound is used in the pharmaceutical industry for the development of new antidiabetic medications
Mechanism of Action
Velagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This transporter is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels .
Comparison with Similar Compounds
Velagliflozin is part of the SGLT2 inhibitor class of medications, which includes other compounds such as:
Compared to these compounds, this compound is unique in its specific use for treating diabetes in cats. While other SGLT2 inhibitors are primarily used for treating type 2 diabetes in humans, this compound’s veterinary application sets it apart .
Biological Activity
Velagliflozin is a sodium-glucose co-transporter 2 (SGLT-2) inhibitor that has shown promise in managing diabetes, particularly in veterinary applications for cats and ponies. This article delves into its biological activity, pharmacodynamics, efficacy, and safety based on various studies.
This compound selectively inhibits SGLT-2, which is primarily responsible for glucose reabsorption in the kidneys. Approximately 90% of filtered glucose is reabsorbed by SGLT-2, with SGLT-1 accounting for the remaining 10%. By inhibiting SGLT-2, this compound promotes increased urinary glucose excretion, thereby lowering blood glucose levels.
Pharmacokinetics
- Bioavailability : this compound has an absolute bioavailability of approximately 96% when administered orally to fasted cats.
- Plasma Protein Binding : In vitro studies indicate a high plasma protein binding rate of about 93%.
- Half-Life : The mean half-life after oral administration ranges from 4.5 to 6.4 hours.
Case Studies in Cats
-
Clinical Trial Overview :
- A study involving 252 diabetic cats assessed the efficacy of this compound as a standalone therapy compared to insulin treatment. The trial showed significant improvements in glycemic control and clinical signs over 180 days.
Time Point Blood Glucose (mg/dL) Fructosamine (µmol/L) Screening 436 (272 - 676) 538 (375 - 794) Day 30 153 (62 - 480) 310 (204 - 609) Day 60 134 (64 - 414) 286 (175 - 531) Day 120 128 (55 - 461) 269 (189 - 575) Day 180 125 (77 - 384) 263 (203 - 620) - Outcome : At day 180, approximately 81% of cats had blood glucose and/or fructosamine levels within reference ranges. Notably, no cases of clinical hypoglycemia were reported.
- Quality of Life Assessments :
Study in Ponies
A separate study evaluated this compound's effectiveness in treating insulin dysregulation in ponies over a period of 16 weeks :
- Dosage : Ponies received this compound at a dose of 0.3 mg/kg BW orally once daily.
- Insulin Levels : The treated group showed a significant decrease in post-prandial serum insulin levels from 205 ± 25 μIU/mL at baseline to 117 ± 15 μIU/mL after treatment.
Time Point | Insulin Concentration (μIU/mL) |
---|---|
Week 0 | 205 ± 25 |
Week 8 | 119 ± 19 |
Week 16 | 117 ± 15 |
Additional Findings
- Effects on Lipid Metabolism :
- Ketoacidosis Incidence :
Properties
IUPAC Name |
2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENUNDCNOYAWGN-ZQGJOIPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-65-1 | |
Record name | Velagliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946525651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VELAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2YU8SL0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.